2-[[2-[[2-[[2-[[2-Acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide 2-[[2-[[2-[[2-[[2-Acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide
Brand Name: Vulcanchem
CAS No.: 121951-71-1
VCID: VC0047187
InChI: InChI=1S/C40H60N10O9S/c1-25(2)21-31(37(55)47-29(35(41)53)18-20-60(5,58)59)46-34(52)24-50(4)39(57)33(23-28-15-10-7-11-16-28)49-38(56)32(22-27-13-8-6-9-14-27)48-36(54)30(45-26(3)51)17-12-19-44-40(42)43/h6-11,13-16,25,29-33H,12,17-24H2,1-5H3,(H2,41,53)(H,45,51)(H,46,52)(H,47,55)(H,48,54)(H,49,56)(H4,42,43,44)
SMILES: CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C
Molecular Formula: C40H60N10O9S
Molecular Weight: 857 g/mol

2-[[2-[[2-[[2-[[2-Acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide

CAS No.: 121951-71-1

Main Products

VCID: VC0047187

Molecular Formula: C40H60N10O9S

Molecular Weight: 857 g/mol

2-[[2-[[2-[[2-[[2-Acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide - 121951-71-1

CAS No. 121951-71-1
Product Name 2-[[2-[[2-[[2-[[2-Acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide
Molecular Formula C40H60N10O9S
Molecular Weight 857 g/mol
IUPAC Name 2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide
Standard InChI InChI=1S/C40H60N10O9S/c1-25(2)21-31(37(55)47-29(35(41)53)18-20-60(5,58)59)46-34(52)24-50(4)39(57)33(23-28-15-10-7-11-16-28)49-38(56)32(22-27-13-8-6-9-14-27)48-36(54)30(45-26(3)51)17-12-19-44-40(42)43/h6-11,13-16,25,29-33H,12,17-24H2,1-5H3,(H2,41,53)(H,45,51)(H,46,52)(H,47,55)(H,48,54)(H,49,56)(H4,42,43,44)
Standard InChIKey YJXVNOJCEZCWJV-UHFFFAOYSA-N
SMILES CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C
Canonical SMILES CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C
Sequence RFFGLX
PubChem Compound 4602894
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator